2-甲氧基-6-氧代-1,6-二氢吡啶-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

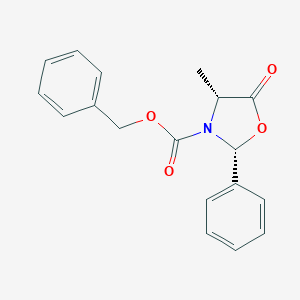

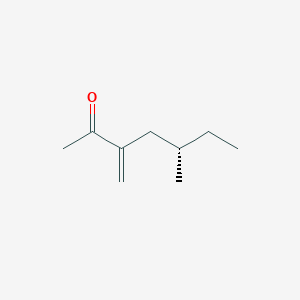

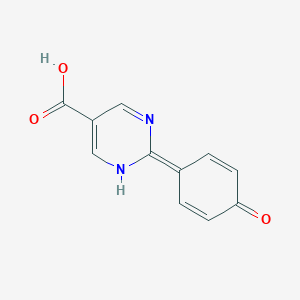

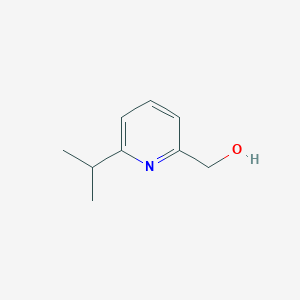

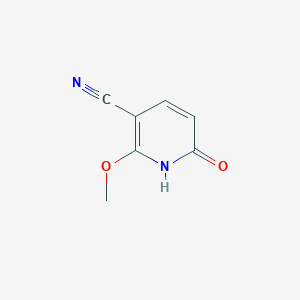

“2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.14 . It is used in the field of chemistry, particularly in the synthesis of pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” is characterized by the presence of a heterocyclic moiety. This structure is a key feature in many pharmaceutical compounds, as it can improve the bioactive properties of the target derivatives .Physical And Chemical Properties Analysis

“2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a solid compound that should be stored sealed in a dry environment at 2-8°C .科学研究应用

合成和结构分析

2-甲氧基-6-氧代-1,6-二氢吡啶-3-碳腈可作为合成具有潜在应用于材料科学和制药领域的各种吡啶衍生物的中间体。例如,Cetina等人(2010年)合成并分析了吡啶衍生物的结构特征,包括4-(甲氧甲基)-6-甲基-2-氧代-1,2-二氢吡啶-3-碳腈,使用红外光谱、紫外-可见吸收光谱和荧光光谱。这些衍生物在不同溶剂中表现出不同的光学性质,表明它们在开发荧光材料或传感器方面的实用性Cetina, M., Tranfić, M., Sviben, I., & Jukić, M. (2010). Journal of Molecular Structure, 969, 25-32。

物理化学性质

了解二氢吡啶衍生物的物理化学性质,包括与2-甲氧基-6-氧代-1,6-二氢吡啶-3-碳腈相关的性质,对它们在各个领域的应用至关重要。Baluja和Talaviya(2016年)研究了类似二氢吡啶衍生物在二甲基亚砜中在不同温度下的密度、声速和粘度,为溶质-溶剂和溶质-溶质相互作用提供了见解。这些数据可以指导这些化合物在基于溶液的应用中的使用,如溶剂、催化剂或反应介质Baluja, S., & Talaviya, R. (2016). Journal of Chemical & Engineering Data, 61, 1431-1440。

光敏性和光电应用

二氢吡啶衍生物的光敏性和电子性质使它们成为光电应用的潜在候选物。Roushdy等人(2019年)通过6-甲醛维斯纳金与1-氨基-4,6-二甲基-2-氧代-1,2-二氢吡啶-3-碳腈的缩合合成了一种化合物,显示出在照明下增加的光电流和光敏性。这些性质对于光伏电池、光电探测器和其他光电设备的发展至关重要Roushdy, N., Farag, A., Ibrahim, M., Halim, S. A., & El-Gohary, N. M. (2019). Optik。

未来方向

The future directions of “2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” and similar compounds seem to be focused on their potential applications in the pharmaceutical sector. The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

属性

IUPAC Name |

2-methoxy-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-7-5(4-8)2-3-6(10)9-7/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTBUFBHIVYSKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=O)N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475978 |

Source

|

| Record name | 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

CAS RN |

130747-60-3 |

Source

|

| Record name | 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is significant about the revised mechanism for the synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile?

A1: The research challenges a previously proposed mechanism for the synthesis of the compound. The authors demonstrate that the reaction outcome, leading to different isomers of 6-alkoxy-2-hydroxy- or 2-alkoxy-6-hydroxy-3-cyano-pyridines, is highly dependent on the pH of the reaction medium []. This finding has implications for controlling the selectivity of the synthesis and obtaining the desired isomer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。